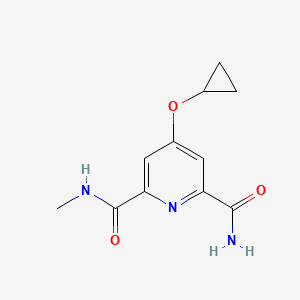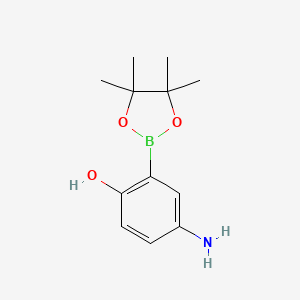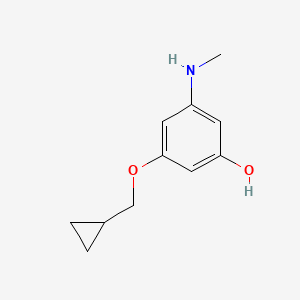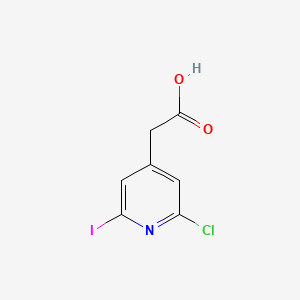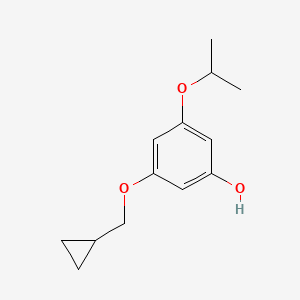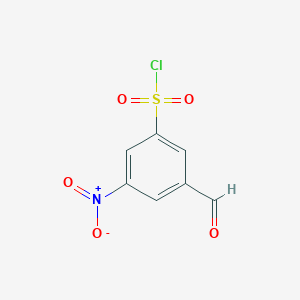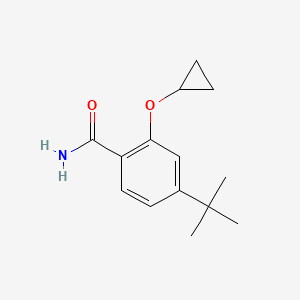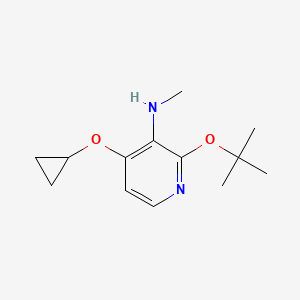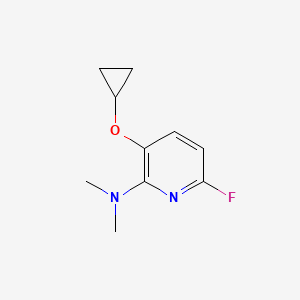
4-(Cyclohexyloxy)-2-ethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclohexyloxy)-2-ethylphenol is an organic compound characterized by a phenol group substituted with a cyclohexyloxy group at the para position and an ethyl group at the ortho position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexyloxy)-2-ethylphenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol, cyclohexanol, and ethyl bromide.
Etherification: Cyclohexanol is reacted with phenol in the presence of an acid catalyst to form cyclohexyloxyphenol.
Alkylation: The cyclohexyloxyphenol is then alkylated with ethyl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
化学反応の分析
Types of Reactions
4-(Cyclohexyloxy)-2-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexyloxyethylbenzene.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexyloxyethylbenzene.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
4-(Cyclohexyloxy)-2-ethylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Cyclohexyloxy)-2-ethylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
類似化合物との比較
Similar Compounds
4-(Cyclohexyloxy)phenol: Lacks the ethyl group, making it less lipophilic.
2-Ethylphenol: Lacks the cyclohexyloxy group, resulting in different chemical properties.
4-Ethylphenol: Lacks the cyclohexyloxy group, affecting its reactivity and applications.
Uniqueness
4-(Cyclohexyloxy)-2-ethylphenol is unique due to the presence of both the cyclohexyloxy and ethyl groups, which confer distinct chemical and physical properties
特性
分子式 |
C14H20O2 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
4-cyclohexyloxy-2-ethylphenol |
InChI |
InChI=1S/C14H20O2/c1-2-11-10-13(8-9-14(11)15)16-12-6-4-3-5-7-12/h8-10,12,15H,2-7H2,1H3 |
InChIキー |
QKWIZBNNRZPSAQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)OC2CCCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



